REACTION_CXSMILES
|
[CH3:1][Mg+].[Br-].[C:4]1([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][C:14]([CH:20]=[O:21])=[CH:15][CH:16]=3)[N:11]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH4+].[Cl-]>C1COCC1>[C:4]1([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][C:14]([CH:20]([OH:21])[CH3:1])=[CH:15][CH:16]=3)[N:11]=2)[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
2625 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC(=CC=C2C=C1)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were then washed with H2O (2×100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC(=CC=C2C=C1)C(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |